molecular formula C12H19NO2 B4980070 2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol

2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol

Cat. No.: B4980070
M. Wt: 209.28 g/mol
InChI Key: TWTSCHCGPAABMS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, an alkyne, and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable alkyne precursor, followed by subsequent functional group transformations to introduce the alcohol and other substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH)

Major Products

Scientific Research Applications

2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol depends on its application:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-one: Similar structure but with a ketone group instead of an alcohol.

    2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-amine: Contains an amine group instead of an alcohol.

    2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-carboxylic acid: Features a carboxylic acid group instead of an alcohol .

Uniqueness

2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol is unique due to the presence of both an alkyne and an alcohol group, which provides versatility in chemical reactions and potential biological activity. The morpholine ring further enhances its reactivity and binding properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h14H,1,6-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTSCHCGPAABMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C#CCN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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